N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H20N8/c1-22(2)16-18-6-4-13(21-16)23-7-9-24(10-8-23)15-12-3-5-17-14(12)19-11-20-15/h3-6,11H,7-10H2,1-2H3,(H,17,19,20) |
InChI Key |
CCKCDUQGSLEPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by a series of reactions involving reagents such as 3,3-diethoxy-propyne, CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone in DMF at room temperature.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the piperazine ring or the pyrimidine core, often using halogenated reagents.
Common Reagents and Conditions: Reagents such as SOCl2, dimethylamine, and sodium phosphate buffer are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they often include various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves the inhibition of specific kinases, such as protein kinase B (Akt). This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets.
Comparison with Similar Compounds
N,N-dimethyl-4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared to other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition and anticancer properties.
N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: Another kinase inhibitor with similar biological activities.
Tubercidin and Toyocamycin: Natural products with a pyrrolo[2,3-d]pyrimidine scaffold that exhibit antibiotic properties.
The uniqueness of this compound lies in its specific structural modifications that enhance its selectivity and potency as a kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
